4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid
Description
4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and hydroxy group on one phenyl ring and a methoxy group on the other
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKCJKSLKUDKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689390 | |
| Record name | 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-00-9 | |
| Record name | 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is:
Starting Material: Begin with 3-fluoro-5-hydroxybenzaldehyde.
Methoxylation: Introduce a methoxy group via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Oxidize the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Continuous Flow Reactors: Employing continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-(3-Fluoro-5-oxophenyl)-3-methoxybenzoic acid.
Reduction: 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzyl alcohol.
Substitution: 4-(3-Methoxy-5-hydroxyphenyl)-3-methoxybenzoic acid.
Scientific Research Applications
4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Material Science: Utilized in the synthesis of polymers with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid
- 4-(3-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid
- 4-(3-Hydroxy-5-methoxyphenyl)-3-fluorobenzoic acid
Uniqueness
4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
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